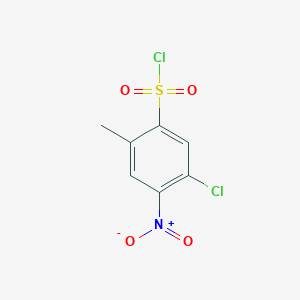

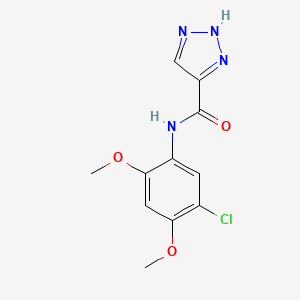

![molecular formula C15H17N3O3 B2877053 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 108180-02-5](/img/structure/B2877053.png)

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid (TOBT-C6) is a novel compound with a variety of applications in scientific research. It is an organic compound with a cyclohexane ring and a benzotriazin-3(4H)-ylmethyl group attached to it. TOBT-C6 is a stable, non-toxic and water-soluble compound with a wide range of potential applications in scientific research.

Aplicaciones Científicas De Investigación

Photo-induced Addition Reactions

Leong et al. (1973) explored the photo-induced addition of acetic acid to cyclohexene derivatives, which could be relevant for understanding the reactivity of cyclohexanecarboxylic acid derivatives under similar conditions. This research might offer insights into potential synthetic pathways or photochemical properties of related compounds (Leong et al., 1973).

Pyrrolo and Isoindolo Derivatives

Kanizsai et al. (2007) reported on the synthesis of pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines from various γ-oxocarboxylic acids. This study may offer insights into the synthesis and structural elucidation of complex nitrogen-containing heterocycles, potentially applicable to benzotriazin derivatives (Kanizsai et al., 2007).

Structural Consequences of Isomerism

Thuéry and Harrowfield (2017) discussed the structural consequences of cis/trans isomerism in uranyl ion complexes, specifically with 1,4-cyclohexanedicarboxylate. Understanding the effects of isomerism on the structure and properties of complexes could be relevant for designing materials with specific functions or properties (Thuéry & Harrowfield, 2017).

Molecular Conformations

Yanaka et al. (1981) studied the molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, offering a basis for understanding the conformational preferences of similar cyclohexanecarboxylic acid derivatives and their potential biological or chemical applications (Yanaka et al., 1981).

Chirality and Asymmetric Catalysis

Wang et al. (2010) examined chirality control in asymmetric reactions catalyzed by cyclohexanecarboxylic acid derivatives. Such studies highlight the importance of stereochemistry in chemical synthesis and might indicate the utility of benzotriazinylmethyl cyclohexanecarboxylic acid derivatives in catalysis or as chiral ligands (Wang et al., 2010).

Propiedades

IUPAC Name |

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQKNZCDGPEWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)